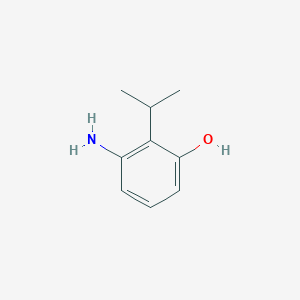
Methyl 6-chloro-3-(chlorosulfonyl)pyridine-2-carboxylate
Overview
Description
“Methyl 6-chloro-3-(chlorosulfonyl)pyridine-2-carboxylate” is a chemical compound with the CAS Number: 1384429-79-1 . It has a molecular weight of 270.09 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H5Cl2NO4S/c1-14-7(11)6-4(15(9,12)13)2-3-5(8)10-6/h2-3H,1H3 .Physical and Chemical Properties Analysis
“this compound” has a predicted boiling point of 411.9±45.0 °C and a predicted density of 1.596±0.06 g/cm3 . Its pKa is predicted to be -7.22±0.10 .Scientific Research Applications
Synthesis of Tetrahydropyridines
A study demonstrated the use of related compounds in the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation process. These adducts are formed with excellent yields and complete regioselectivity, showcasing the utility of pyridine derivatives in complex chemical synthesis Xue-Feng Zhu, J. Lan, O. Kwon, 2003.
Crystal Structure and Computational Study
Another application involves the synthesis of pyrazole derivatives, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, and its analysis through X-ray diffraction and density-functional-theory (DFT) calculations. These studies not only provide insights into the molecular structure but also explore thermodynamic properties and tautomeric forms, contributing to a deeper understanding of these compounds' stability and reactivity Li-qun Shen, Su-Yu Huang, K. Diao, Fu-hou Lei, 2012.
Preparation of Substituted Pyridines
Research has also focused on the preparation of substituted pyridines via regiocontrolled [4 + 2] cycloadditions, demonstrating the adaptability of pyridine derivatives in synthesizing structurally diverse pyridines. This process highlights the role of these compounds in the targeted synthesis of pyridine rings, which are crucial frameworks in many biologically active molecules R. Danheiser, A. Renslo, David T. Amos, G. Wright, 2003.
Antimicrobial Agents
Furthermore, pyridine-2,6-carboxamide-derived Schiff bases have been prepared from related compounds and tested for their antimicrobial properties. This research showcases the potential of these compounds in developing new antimicrobial agents, with some showing significant activity comparable to established antibiotics M. Al-Omar, A. Amr, 2010.
Synthesis of Sulfonamides and Sulfonates
Another study synthesized novel bis-chlorosulfonylarylpyrones and related sulfonates and sulfonamides, demonstrating the versatility of chlorosulfonyl compounds in organic synthesis. These compounds serve as intermediates in the synthesis of various pharmaceuticals, highlighting the critical role of chlorosulfonyl derivatives in medicinal chemistry A. Shahrisa, M. Zirak, Neda Torfeh, Mahnaz Saraei, 2010.
Safety and Hazards
“Methyl 6-chloro-3-(chlorosulfonyl)pyridine-2-carboxylate” is classified under GHS05 and GHS07 . The signal word for this compound is “Danger” and the hazard statements include H314 and H335 . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
Methyl 6-chloro-3-(chlorosulfonyl)pyridine-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with enzymes and proteins that facilitate these reactions. For instance, it can be used to synthesize fluoro-substituted 6-phenylnicotinamide, which shows antagonist potency towards the transient receptor potential vanilloid 1 (TRPV1) receptor . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the inhibition or activation of these enzymes.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the TRPV1 receptor can modulate calcium ion influx in cells, affecting cell signaling pathways that rely on calcium as a secondary messenger . Additionally, changes in gene expression can occur due to the compound’s influence on transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation. This compound can also interact with transcription factors, altering gene expression and subsequently affecting cellular functions . The changes in gene expression can result in the upregulation or downregulation of specific genes, impacting various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as at 4°C . Its degradation products and their potential effects on cells need to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, high doses of the compound could result in cellular toxicity, affecting cell viability and function . Threshold effects and dose-response relationships are essential considerations in these studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through pathways involving oxidation, reduction, and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and activity within the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through active or passive transport mechanisms . Its distribution within tissues can affect its localization and accumulation, influencing its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
methyl 6-chloro-3-chlorosulfonylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO4S/c1-14-7(11)6-4(15(9,12)13)2-3-5(8)10-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMZBYYOKDMNEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001156492 | |
| Record name | 2-Pyridinecarboxylic acid, 6-chloro-3-(chlorosulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001156492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384429-79-1 | |
| Record name | 2-Pyridinecarboxylic acid, 6-chloro-3-(chlorosulfonyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 6-chloro-3-(chlorosulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001156492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1379054.png)
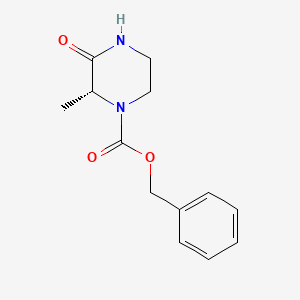

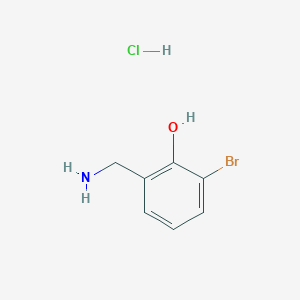


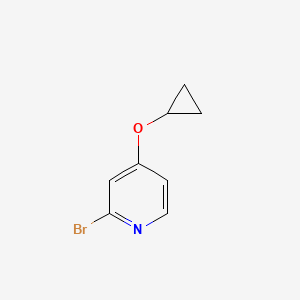

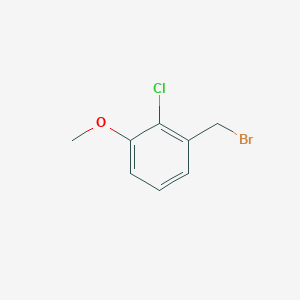
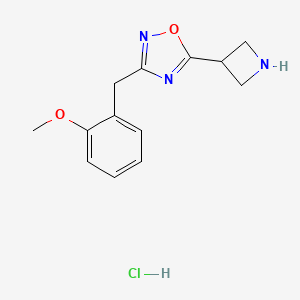
![5-Azetidin-3-yl-3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1379070.png)

